molecular formula C7H7IN2 B2488007 2-Cyclopropyl-5-iodopyrimidine CAS No. 1447608-05-0

2-Cyclopropyl-5-iodopyrimidine

Cat. No. B2488007
CAS RN: 1447608-05-0
M. Wt: 246.051
InChI Key: XWWGGGWXUFJTHO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodopyrimidine is a chemical compound with the CAS Number: 1447608-05-0 . It has a molecular weight of 246.05 and its IUPAC name is 2-cyclopropyl-5-iodopyrimidine . The compound is typically stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-5-iodopyrimidine is 1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Cyclopropyl-5-iodopyrimidine is a powder that is stored at a temperature of 4°C . It has a molecular weight of 246.05 .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-5-iodopyrimidine is widely used in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to act as a building block in the synthesis of various bioactive molecules. Researchers have explored its potential in creating inhibitors for enzymes and receptors that are crucial in disease pathways .

Organic Synthesis

In organic synthesis, 2-Cyclopropyl-5-iodopyrimidine serves as a versatile intermediate. Its reactivity, particularly the iodine atom, makes it suitable for various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are essential for constructing complex organic molecules, which are often used in pharmaceuticals and materials science .

Material Science

This compound is also significant in material science, particularly in the development of novel polymers and advanced materials. Its incorporation into polymer backbones can enhance the properties of materials, such as thermal stability and mechanical strength. Researchers are investigating its potential in creating high-performance materials for industrial applications .

Agricultural Chemistry

In agricultural chemistry, 2-Cyclopropyl-5-iodopyrimidine is being studied for its potential as a precursor in the synthesis of agrochemicals. These include herbicides, fungicides, and insecticides. Its ability to form stable and bioactive compounds makes it a valuable component in the development of new agricultural products that can improve crop protection and yield .

Chemical Biology

In chemical biology, 2-Cyclopropyl-5-iodopyrimidine is utilized to study biological processes at the molecular level. Its derivatives can be used as probes to investigate enzyme functions, protein interactions, and cellular pathways. This application is vital for understanding disease mechanisms and developing targeted therapies.

These applications highlight the versatility and importance of 2-Cyclopropyl-5-iodopyrimidine in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich Ambeed MDPI Sigma-Aldrich : Ambeed : MDPI

Safety and Hazards

The safety information for 2-Cyclopropyl-5-iodopyrimidine includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

2-cyclopropyl-5-iodopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGGGWXUFJTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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